molecular formula C25H32ClN3O3S B11359378 {1-[(3-Chlorobenzyl)sulfonyl]piperidin-4-yl}[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone

{1-[(3-Chlorobenzyl)sulfonyl]piperidin-4-yl}[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone

Cat. No.: B11359378
M. Wt: 490.1 g/mol
InChI Key: CCADGKBEARWLBB-UHFFFAOYSA-N
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Description

1-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(2,3-DIMETHYLPHENYL)PIPERAZINE is a complex organic compound that features a piperidine and piperazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(2,3-DIMETHYLPHENYL)PIPERAZINE typically involves multiple steps. One common route includes the reaction of 3-chlorobenzyl chloride with piperidine to form 1-(3-chlorobenzyl)piperidine. This intermediate is then reacted with methanesulfonyl chloride to introduce the methanesulfonyl group. The final step involves the coupling of this intermediate with 2,3-dimethylphenylpiperazine under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(2,3-DIMETHYLPHENYL)PIPERAZINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl and methanesulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.

Scientific Research Applications

1-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(2,3-DIMETHYLPHENYL)PIPERAZINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(2,3-DIMETHYLPHENYL)PIPERAZINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, depending on the compound’s structure and functional groups. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or alteration of ion channel permeability.

Comparison with Similar Compounds

Similar Compounds

  • 1-{1-[(3-BROMOPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(2,3-DIMETHYLPHENYL)PIPERAZINE
  • 1-{1-[(3-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(2,3-DIMETHYLPHENYL)PIPERAZINE

Uniqueness

1-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(2,3-DIMETHYLPHENYL)PIPERAZINE is unique due to the presence of the 3-chlorophenyl group, which can influence its chemical reactivity and biological activity. The combination of piperidine and piperazine rings also contributes to its distinct properties compared to similar compounds.

Properties

Molecular Formula

C25H32ClN3O3S

Molecular Weight

490.1 g/mol

IUPAC Name

[1-[(3-chlorophenyl)methylsulfonyl]piperidin-4-yl]-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C25H32ClN3O3S/c1-19-5-3-8-24(20(19)2)27-13-15-28(16-14-27)25(30)22-9-11-29(12-10-22)33(31,32)18-21-6-4-7-23(26)17-21/h3-8,17,22H,9-16,18H2,1-2H3

InChI Key

CCADGKBEARWLBB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)CC4=CC(=CC=C4)Cl)C

Origin of Product

United States

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